molecular formula C16H18N2O3 B2377155 3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile CAS No. 1396844-96-4

3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile

Cat. No.: B2377155
CAS No.: 1396844-96-4
M. Wt: 286.331
InChI Key: DUHIFUWHVSMKAI-UHFFFAOYSA-N
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Description

3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile is a spirocyclic compound featuring a benzoyl group substituted with a nitrile at the 3-position and a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane moiety.

Properties

IUPAC Name

3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-15(2)20-10-16(11-21-15)8-18(9-16)14(19)13-5-3-4-12(6-13)7-17/h3-6H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHIFUWHVSMKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC=CC(=C3)C#N)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the construction of the spiro[3.5]nonane core. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.

    Introduction of the Benzonitrile Group: The benzonitrile moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.

    Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis protocols. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the availability of high-quality starting materials. Continuous flow chemistry techniques may be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or carbonyl sites, leading to the formation of oxides or imides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The benzonitrile group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Products may include oxides or imides depending on the specific reaction conditions.

    Reduction: Amines or other reduced derivatives of the nitrile group.

    Substitution: Various substituted benzonitrile derivatives, depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In the industrial sector, this compound could be utilized in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance binding affinity and specificity, making it a promising candidate for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Spirocyclic Cores

2.1.1 2-(2-Chlorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS: 1396888-81-5)

  • Structure: Shares the 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core but substitutes the benzoyl group with a 2-chlorophenyl instead of 3-cyanophenyl.
  • Synthesis : Prepared via coupling reactions involving chloro-substituted benzoyl chlorides and the spirocyclic amine .
  • The chloro group increases lipophilicity compared to the nitrile in the target compound.

2.1.2 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS: 156720-75-1)

  • Structure : The base spirocyclic amine without a benzoyl substituent.
  • Role: Serves as a precursor for derivatives like the target compound. Its unsubstituted structure highlights the impact of the 3-cyanobenzoyl group on solubility and reactivity .

Benzonitrile Derivatives with Heterocyclic Cores

2.2.1 (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (Compound 11b)

  • Structure: Contains a thiazolo-pyrimidine core with a 4-cyanobenzylidene substituent.
  • Synthesis : Condensation of aromatic aldehydes with thiouracil derivatives in acetic anhydride/acetic acid .
  • Properties : Molecular weight 403 g/mol; IR shows nitrile absorption at 2209 cm⁻¹. Melting point (213–215°C) is lower than spirocyclic analogs, suggesting reduced crystalline stability due to the flexible heterocycle .

2.2.2 2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile (Compound 10)

  • Structure : Benzonitrile substituted with two ethoxycoumarin groups.
  • Synthesis: Multi-component reaction using piperidine catalysis in methanol .
  • Properties : High molecular weight (494 g/mol) and melting point (330–332°C) due to extended π-conjugation. The nitrile group (IR 2206 cm⁻¹) may enhance electron-withdrawing effects, useful in optoelectronic materials .

OLED-Relevant Benzonitrile Derivatives

2.3.1 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Derivatives

  • Structure: Combines benzonitrile with phenoxazine-carbazole hybrids.
  • Applications : Used in TADF (thermally activated delayed fluorescence) materials for OLEDs. The nitrile group stabilizes excited states via electron-withdrawing effects, improving device efficiency .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) IR Nitrile Stretch (cm⁻¹)
3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile (Target) C₁₇H₁₈N₂O₃ 298.34 (calculated) Nitrile, Spirocyclic Amide Not reported ~2200 (inferred)
2-(2-Chlorobenzoyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane C₁₅H₁₈ClNO₃ 295.76 Chlorophenyl, Spirocyclic Amide Not reported Not reported
Compound 11b C₂₂H₁₇N₃O₃S 403.45 Dual Nitrile, Thiazolo-Pyrimidine 213–215 2209
Compound 10 C₂₉H₂₂N₂O₆ 494.49 Nitrile, Coumarin 330–332 2206

Research Findings and Trends

Impact of Substituents: The 3-cyanophenyl group in the target compound likely enhances electron-withdrawing character compared to chloro or coumarin substituents, affecting charge transport in materials science applications . Spirocyclic cores improve thermal stability but may reduce solubility compared to flexible heterocycles like thiazolo-pyrimidines .

Synthetic Accessibility :

  • Spirocyclic derivatives require specialized coupling reagents (e.g., benzoyl chlorides), while coumarin-based nitriles utilize catalytic methods (piperidine) for cyclization .

Emerging Applications :

  • Nitrile-containing spirocyclic compounds are underexplored in OLEDs but show promise due to structural rigidity and tunable electronic properties .

Biological Activity

3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H21N2O3
  • Molecular Weight : 321.37 g/mol

The spirocyclic nature of the compound contributes to its unique biological properties, which are explored in subsequent sections.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on forming the spirocyclic core from readily available precursors, followed by functionalization to introduce the benzonitrile moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate various biochemical pathways, influencing metabolic processes and potentially exhibiting therapeutic effects.

Case Studies

  • GPR119 Agonism :
    • A related class of compounds based on the spiro[3.5]nonane structure has been identified as GPR119 agonists. For instance, compound 54g demonstrated significant glucose-lowering effects in diabetic rat models, indicating potential applications in diabetes management .
  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of 3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceObserved EffectModel Used
GPR119 AgonismCompound 54gGlucose loweringSprague-Dawley rats
Anticancer ActivityDerivative XCytotoxicityVarious cancer cell lines

Table 2: Synthesis Overview

Step No.Reaction TypeConditions
1CyclizationTemperature: 80°C; Time: 4 hours
2FunctionalizationReagents: Benzonitrile; Catalyst: TBD
3PurificationMethod: Column chromatography

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